5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule featuring a pyrimido[4,5-d]pyrimidine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the azepane ring, furan ring, and thioether linkage, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Attachment of the Azepane Ring: The azepane ring is often introduced through nucleophilic substitution reactions involving azepane derivatives.
Thioether Linkage Formation: The thioether linkage is typically formed by reacting a thiol with an appropriate electrophile, such as a halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Cyclization: Acidic or basic catalysts, heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and multiple functional groups, which may interact with various biological targets.
Materials Science: The unique electronic properties of the furan and pyrimidine rings make this compound a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its biological activity and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: can be compared with similar compounds such as:
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their reactivity and applications.
Thioether-Containing Compounds: Compounds with thioether linkages exhibit similar reactivity in oxidation and substitution reactions.
Azepane Derivatives: These compounds feature the azepane ring and are known for their biological activity and use in medicinal chemistry.
The uniqueness of This compound lies in its combination of these functional groups, which endows it with a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-23-17-15(19(27)24(2)20(23)28)18(22-16(21-17)13-8-7-11-29-13)30-12-14(26)25-9-5-3-4-6-10-25/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXBFDSIHBWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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